molecular formula C16H19N3O3S B2391579 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide CAS No. 2224539-69-7

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide

Cat. No. B2391579
CAS RN: 2224539-69-7
M. Wt: 333.41
InChI Key: JBTLUKLSAFEFRB-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMP and is synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an informative and engaging overview of EMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of EMP is not fully understood, but it is believed to involve the inhibition of certain enzymes. EMP has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects
EMP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. EMP has also been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMP in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using EMP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of EMP. One possible direction is the development of new drugs based on the inhibitory activity of EMP against certain enzymes. Another possible direction is the synthesis of new materials using EMP as a building block. Additionally, further studies are needed to fully understand the mechanism of action of EMP and its potential applications in various fields.
Conclusion
In conclusion, EMP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an informative and engaging overview of EMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. EMP is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

The synthesis of EMP involves the reaction of 2-methyl-5-(2-methylpyrazol-3-yl)phenylamine with ethenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of EMP, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

EMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, EMP has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. In material science, EMP has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In catalysis, EMP has been shown to exhibit catalytic activity in various reactions, including Suzuki-Miyaura coupling and Heck reactions.

properties

IUPAC Name

3-ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-23(21,22)10-8-16(20)18-14-11-13(6-5-12(14)2)15-7-9-17-19(15)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTLUKLSAFEFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2C)NC(=O)CCS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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